1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
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Overview
Description
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a chemical compound . It is also known as a type of chemical entity . It has been used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonist .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Methyl-4-(piperidin-4-yl)piperazine, a related compound, has been synthesized and used as a building block in organic synthesis . Another related compound, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, has also been synthesized .Molecular Structure Analysis
The molecular formula of this compound is C17H27N3 . Its molecular weight is 273.42 .Scientific Research Applications
DNA Binding and Cellular Imaging
One significant application of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine derivatives is observed in the field of cellular biology, particularly with Hoechst 33258, a compound known for its ability to bind strongly to the minor groove of double-stranded B-DNA. This binding is specific to AT-rich sequences, enabling Hoechst 33258 to serve as a fluorescent DNA stain for cellular imaging. It penetrates cells easily, making it valuable for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Its derivatives are utilized as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Tuberculosis Treatment
Macozinone, another derivative under clinical trials for treating tuberculosis (TB), highlights the therapeutic application of this compound analogs. This compound targets decaprenylphosphoryl ribose oxidase DprE1, crucial for synthesizing essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The optimism surrounding Macozinone stems from its efficacy in pilot clinical studies, pointing towards more efficient TB drug regimens (Makarov & Mikušová, 2020).
Anti-Mycobacterial Activity
Piperazine and its analogues have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB). Research indicates that molecules containing piperazine as a core subunit exhibit potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review highlights the structure-activity relationship (SAR) of these compounds, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as s100b . The role of these targets in cellular processes varies, but they often play crucial roles in signal transduction, cell growth, and differentiation.
Action Environment
The action, efficacy, and stability of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors in the central nervous system, influencing neurotransmitter release and uptake . The nature of these interactions often involves the modulation of receptor activity, which can lead to changes in cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. Additionally, it may impact the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It can act as an agonist or antagonist at various receptor sites, leading to either the activation or inhibition of downstream signaling pathways. This compound may also influence enzyme activity, either by inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular signaling pathways, which may result in altered cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may have minimal effects, while at higher doses, it can induce significant changes in behavior and physiology. Toxic or adverse effects are often observed at high doses, including potential neurotoxicity and alterations in cardiovascular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, which can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-(4-methylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXHNVXVLCRGOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674279 |
Source
|
Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208089-34-2 |
Source
|
Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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